molecular formula C17H25NO3 B7900148 Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B7900148
M. Wt: 291.4 g/mol
InChI Key: XUAIUEGHJIVPSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound known for its utility in various scientific research fields. It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This compound’s structure includes a tert-butyl ester group, a piperidine ring, and a phenyl group with a hydroxymethyl substituent, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group with a hydroxymethyl substituent is introduced via a Friedel-Crafts alkylation reaction, using reagents like benzyl chloride and aluminum chloride as a catalyst.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Tert-butyl 4-[2-(carboxyphenyl)]piperidine-1-carboxylate.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: New ester or amide derivatives based on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is widely used in:

    Chemistry: As a building block in organic synthesis and the development of complex molecules.

    Biology: In the study of protein interactions and the development of PROTACs for targeted protein degradation.

    Industry: Used in the production of fine chemicals and pharmaceuticals due to its versatile reactivity and functional groups.

Mechanism of Action

The compound exerts its effects primarily through its role as a linker in PROTACs. It facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism involves specific molecular interactions and pathways, including the recognition of the target protein by the PROTAC and the recruitment of the E3 ligase.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate: Similar structure but with the hydroxymethyl group at a different position on the phenyl ring.

    Tert-butyl 4-[4-(aminomethyl)phenyl]piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxymethyl group.

    Tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate: Features a hydroxyethyl group on the phenyl ring.

Uniqueness

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is unique due to the specific positioning of the hydroxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in the compound’s efficacy and specificity in various applications.

Properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-13(9-11-18)15-7-5-4-6-14(15)12-19/h4-7,13,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAIUEGHJIVPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (0.026 g, 0.7 mmol) was suspended in dry THF (1 mL) under a nitrogen atmosphere and cooled in an ice bath. A solution of 4-(2-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.27 g, 0.7 mmol) in dry THF (2 mL) was added drop wise and the reaction mixture stirred for 1 hour. The reaction mixture was diluted with diethyl ether (5 mL) and quenched with hydrochloric acid (1 N, 5 mL). The organic solution was separated and washed with saturated aqueous sodium hydrogen carbonate (5 mL) and brine (5 mL), dried over magnesium sulphate, filtered and the solvent removed under vacuum to give the title compound as a colourless gum (0.13 g). LCMS m/z 292.0 [M+H]+. R.T.=4.57 min (Analytical Method 4).
Quantity
0.026 g
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reactant
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0.27 g
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reactant
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2 mL
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1 mL
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solvent
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-(2-Carboxyphenyl)piperidine-1-carboxylic acid t-butyl ester (5.0 g, 16 mmol, 1.0 eq.) and THF (130 mL, 1.7 mol) were combined at room temperature under nitrogen. Borane dimethyl sulfide complex (2.9 mL, 33 mmol, 2.0 eq.) was added dropwise and the mixture was stirred for 5 minutes, then heated at reflux for 1 hour. The mixture was cooled to room temperature, and the reaction was quenched dropwise with MeOH (40 mL), then concentrated by rotary evaporation. The material was azeotroped with MeOH (2×40 mL). The mixture was then diluted with EtOAc (100 mL), and washed with 1 M HCl (2×50 mL), then NaHCO3 (2×50 mL), then saturated aqueous NaCl (1×50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid t-butyl ester (4.8 g) as a clear, light yellow oil that solidified upon sitting.
Quantity
5 g
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reactant
Reaction Step One
Name
Quantity
130 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(2-Carboxyphenyl)piperidine-1-carboxylic acid t-butyl ester (5.0 g, 160 mmol, 1.0 eq.) and THF (100 mL, 1.0 mol) were combined at room temperature under nitrogen. 1.0M Borane-THF complex in THF (32.7 mL, 32.7 mmol, 2.0 eq.) was added dropwise over 10 minutes (5° C. exotherm, gas evolution). The mixture was stirred at room temperature for 5 minutes, then heated at 50° C. for 1 hour. The mixture was cooled to room temperature, and the reaction was quenched slowly with MeOH (30 mL) (mild exotherm, significant gas evolution), then concentrated by rotary evaporation. The material was azeotroped with MeOH (2×50 mL). The crude product was dissolved in EtOAc (100 mL, 1 mol), washed with NaHCO3 (50 mL), then saturated aqueous NaCl (50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid t-butyl ester (4.4 g) as a clear, light yellow oil that solidified upon sitting.
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
reactant
Reaction Step Two
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Quantity
32.7 mL
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reactant
Reaction Step Three
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of tert-butyl 4-(2-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (305 mg, 1.06 mmol, 1 eq.)), 5% Pd/C (30 mg) and EtOAc (10 mL) was stirred at room under 1 atm of H2 for 18 h. Mainly benzyl alcohol was observed by LC/MS and HPLC (Rt=4.21 min). The catalyst was filtered off, the filtrate was concentrated in vacuo, and purified by ISCO chromatography (24 g, Si35, 10 to 25% EtOAC in Hexanes, Rf˜0.6 in 1:1 Hex:EtOAc, to give 432 mg (52%) of tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate as a thick, colorless oil.
Quantity
305 mg
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reactant
Reaction Step One
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30 mg
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catalyst
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10 mL
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0 (± 1) mol
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